molecular formula C18H26N2O4 B2915340 Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1260666-89-4

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2915340
CAS No.: 1260666-89-4
M. Wt: 334.416
InChI Key: YIQSRSYBDLVSQF-UHFFFAOYSA-N
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Description

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 2-position of the pyrrolidine ring and a benzyl ester moiety. This molecule is part of a class of synthetic intermediates used in medicinal chemistry, particularly in the development of selective inhibitors targeting neuronal nitric oxide synthase (nNOS) . Its structural design aims to enhance blood-brain barrier (BBB) penetration and bioavailability, critical for central nervous system (CNS)-targeted therapeutics .

Properties

IUPAC Name

benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-12-15-10-7-11-20(15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQSRSYBDLVSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids as starting materials. These protected amino acids are then subjected to coupling reactions with benzyl groups under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of amide bonds and other chemical modifications. The specific pathways and molecular targets depend on the context of its use in research and synthesis .

Comparison with Similar Compounds

tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-(2-(3-fluorophenethylamino)-2-oxoethoxy)pyrrolidine-1-carboxylate (Compound 23)

  • Key Differences: Incorporates a 3-fluorophenethylamino-2-oxoethoxy side chain at the pyrrolidine 4-position. Includes a 4-methylpyridin-2-yl group linked to the pyrrolidine 3-position.
  • Synthesis : Prepared via amide coupling with 3-fluorophenethylamine, yielding 20% after purification .
  • Physicochemical Data : ESMS m/z = 556 (M + H)+; NMR shifts indicate distinct aromatic (δ 128–116 ppm) and Boc-group (δ 81–28 ppm) signals .

tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-(2-(benzylamino)ethoxy)-pyrrolidine-1-carboxylate (Compound 25)

  • Key Differences: Features a benzylaminoethoxy substituent at the pyrrolidine 4-position.
  • Synthesis : Achieved via reductive amination with benzylamine, yielding 91% .
  • Physicochemical Data : ESMS m/z = 538 (M + H)+; NMR data align with benzyl group presence (δ 127–126 ppm) .

Benzyl (S)-3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate (CymitQuimica Compound)

  • Key Differences: Positional isomer: The Boc-aminomethyl group is at the 3-position of pyrrolidine instead of 2.
  • Applications: Marketed as a secondary amine for diverse synthetic applications, though its role in nNOS inhibition is unspecified .

Physicochemical and Spectroscopic Comparisons

Compound ESMS (m/z) Key NMR Shifts (δ, ppm) Reference
Target Compound Not provided
Compound 23 556 (M + H)+ 128.3 (aromatic), 81.4 (Boc)
Compound 25 538 (M + H)+ 127.2 (benzyl), 78.0 (Boc)
CymitQuimica Compound Not provided
  • Analysis : The Boc group’s NMR signals (δ ~78–81 ppm) are consistent across analogs. Aromatic substituents (e.g., 3-fluorophenethyl in Compound 23) introduce distinct shifts, aiding structural verification.

Functional Implications

  • Positional Isomerism : The CymitQuimica compound’s 3-substituted isomer may exhibit altered binding kinetics compared to the 2-substituted target molecule, underscoring the importance of regiochemistry in drug design .

Biological Activity

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate, with the CAS number 1260666-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Basic Information

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.41 g/mol
  • Purity : Typically ≥95% .

Structure

The compound features a pyrrolidine ring, which is known for its versatile biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing stability and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from similar pyrrolidine structures have demonstrated significant activity against various cancer cell lines:

  • Leukemia and Breast Cancer : A study reported that compounds with similar structural motifs exhibited remarkable anticancer activity against leukemia and breast cancer cell lines, with non-cytotoxic profiles at effective concentrations .

Antibacterial and Antifungal Properties

The compound's derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies have shown effectiveness against several bacterial strains, both Gram-positive and Gram-negative, as well as certain fungal pathogens .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Its structural features allow it to modulate these pathways effectively.

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound. The evaluation focused on their anticancer properties using both in vitro and in vivo models. The most promising derivative showed a significant reduction in tumor size in xenograft models .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolidine-based compounds revealed that modifications at specific positions on the benzyl ring significantly affected biological activity. Compounds with certain substituents exhibited enhanced receptor affinity and improved anticancer efficacy .

Table 1: Summary of Biological Activity Studies

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMDA-MB-231 (Breast)10
Compound BAntibacterialE. coli5
Compound CAntifungalCandida albicans8

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityObservations
Benzyl groupIncreased potencyEnhanced interaction with target
Boc groupImproved stabilityReduced degradation in biological systems
Substituent at R1Variable potencyDepends on steric hindrance

Q & A

Q. Basic

  • TLC : Use silica gel plates with fluorescent indicator; visualize under UV (254 nm).
  • HPLC : Employ a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

What derivatization strategies are feasible for modifying functional groups?

Advanced
The compound’s secondary amine and ester groups enable diverse modifications:

  • Oxidation : Treat with H₂O₂/KMnO₄ to convert amines to nitro groups .
  • Reduction : Use LiAlH₄ to reduce esters to alcohols .
  • Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃) .

How can late-stage functionalization avoid Boc-group deprotection?

Q. Advanced

  • Protecting group compatibility : Use benzyl (Cbz) or Fmoc groups for orthogonal protection .
  • Selective reagents : Employ Pd/C hydrogenation for Cbz removal without affecting Boc .
    Monitor deprotection via IR spectroscopy (loss of Cbz carbonyl stretch at ~1700 cm⁻¹) .

What are the optimal storage conditions for long-term stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccant : Include silica gel packs to absorb moisture.
  • Stability checks : Perform HPLC every 6 months to detect hydrolysis products .

What challenges arise during scale-up from milligram to gram quantities?

Q. Advanced

  • Exotherm management : Use jacketed reactors with chilled water (−10°C) for large-scale coupling reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Yield drop : Address via kinetic studies to identify rate-limiting steps (e.g., reagent addition rate) .

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